6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is a chemical compound characterized by its unique structure, which includes a benzimidazole core with chloro and difluoro substituents.
Vorbereitungsmethoden
The synthesis of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes halogenation, cyclization, and fluorination reactions under controlled conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .
Analyse Chemischer Reaktionen
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole can be compared with similar compounds such as:
6-chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline: This compound shares a similar core structure but differs in its substituents and overall properties.
6-chloro-2,2-difluoro-benzo[1,3]dioxol-5-ylamine: Another related compound with different functional groups, leading to distinct chemical and biological behaviors.
Eigenschaften
Molekularformel |
C8H3ClF2N2O2 |
---|---|
Molekulargewicht |
232.57 g/mol |
IUPAC-Name |
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C8H3ClF2N2O2/c9-7-12-3-1-5-6(2-4(3)13-7)15-8(10,11)14-5/h1-2H,(H,12,13) |
InChI-Schlüssel |
KWEWTSREBGKLDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)N=C(N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.